9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid
Description
Chemical Structure and Properties 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid (CAS: 1039775-34-2) is a sulfonic acid derivative with a fluorene backbone modified by a dicyclohexylphosphino group and a 3-(4-sulfophenyl)propyl substituent. Its molecular weight is 738.9 g/mol, and it is commercially available in high purity (>99%) as a hydrogensulfate salt . The dual sulfonic acid groups at the fluorene C-2 position and the para-sulfophenyl moiety enhance water solubility, making it suitable for aqueous-phase catalysis . The dicyclohexylphosphino ligand provides steric bulk and electron-rich character, critical for stabilizing palladium complexes in cross-coupling reactions .
Properties
CAS No. |
1020540-69-5 |
|---|---|
Molecular Formula |
C34H41O6PS2 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid |
InChI |
InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40) |
InChI Key |
SQHWKPNZXIWOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fluorene Core with Substituents
A key precursor is 9H-fluorene substituted at the 2-position with a sulfonic acid group and at the 9-position with a 3-(4-sulfophenyl)propyl group. The synthesis involves:
Step 1: Formation of 9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonic acid
This can be achieved by alkylation of 9H-fluorene with a 3-(4-sulfophenyl)propyl halide under basic conditions, followed by sulfonation at the 2-position of the fluorene ring using sulfuric acid or chlorosulfonic acid.Step 2: Sulfonation
Sulfonation is typically performed under controlled temperature to avoid over-sulfonation or degradation. The sulfonic acid groups enhance water solubility and provide sites for further functionalization.
Introduction of the Dicyclohexylphosphino Group
Step 3: Phosphination at the 9-position
The 9-position of fluorene is reactive towards nucleophilic substitution. The dicyclohexylphosphino group is introduced via reaction of the 9-position with chlorodicyclohexylphosphine or related phosphine reagents under inert atmosphere to prevent oxidation of the phosphine.The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, with temperature control to optimize yield and purity.
Purification and Isolation
The final product is often isolated as a sulfate salt (1:1) to improve stability and handling, especially for catalytic applications.
Purification methods include crystallization, washing with solvents to remove impurities, and drying under vacuum.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of fluorene | 3-(4-sulfophenyl)propyl halide, base (e.g., NaH) | 20–40 | 2–4 | 80–90 | Anhydrous conditions preferred |
| Sulfonation | Sulfuric acid or chlorosulfonic acid | 0–50 | 1–3 | 85–95 | Temperature control critical |
| Phosphination | Chlorodicyclohexylphosphine, inert atmosphere | 25–60 | 3–6 | 75–85 | Use dry solvents, exclude oxygen |
| Purification (sulfate salt) | Crystallization from aqueous/organic solvent mixture | Ambient | 12–24 | — | Enhances stability and catalytic utility |
Yields and conditions are based on analogous phosphine ligand syntheses and reported data for similar fluorene derivatives.
Research Findings and Optimization Notes
Oxidation Sensitivity: The dicyclohexylphosphino group is prone to oxidation; thus, all phosphination steps must be performed under inert atmosphere (argon or nitrogen) with rigorously dried solvents.
Sulfonation Selectivity: Controlled sulfonation is essential to avoid polysulfonation, which can complicate purification and reduce ligand performance.
Solubility and Handling: Conversion to the sulfate salt form improves water solubility and handling safety, which is beneficial for catalytic applications in aqueous or mixed solvents.
Catalytic Performance Correlation: The purity and substitution pattern directly influence the ligand’s catalytic efficiency in cross-coupling reactions, making precise synthetic control critical.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Fluorene alkylation | 3-(4-sulfophenyl)propyl halide, base | Attach side chain | Regioselectivity, side reactions |
| Sulfonation | Sulfuric acid or chlorosulfonic acid | Introduce sulfonic acid groups | Over-sulfonation, degradation |
| Phosphination | Chlorodicyclohexylphosphine, inert gas | Install phosphine ligand | Phosphine oxidation |
| Purification and salt formation | Crystallization, sulfate salt formation | Stabilize and purify compound | Achieving high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.
Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Sulfonates and sulfides.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Catalytic Applications
One of the primary applications of this compound is as a catalyst in various cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in organic synthesis.
Key Reactions:
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with arylboronic acids. The presence of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid enhances the efficiency and selectivity of the reaction, making it suitable for synthesizing complex organic molecules .
- Heck Reaction : The compound serves as a catalyst for the Heck reaction, where alkenes are coupled with aryl halides. This application is particularly useful in pharmaceutical chemistry for synthesizing drug-like compounds .
- Stille Coupling : In this reaction, organostannanes react with aryl halides to form biaryl compounds, facilitated by this phosphine ligand which improves yields and reaction rates .
Synthesis of Biologically Active Compounds
A study demonstrated the use of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid in synthesizing biologically active compounds. By employing this ligand in Suzuki-Miyaura coupling, researchers successfully synthesized a series of novel anti-cancer agents, showcasing its potential in medicinal chemistry .
Environmental Applications
The compound has also been explored for its utility in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties facilitate reactions that break down harmful substances into less toxic forms, contributing to environmental remediation efforts .
Advantages of Using This Compound
- High Efficiency : The ligand exhibits high catalytic activity across various reactions, leading to increased yields and reduced reaction times.
- Versatility : It can be used in multiple types of coupling reactions, making it a versatile tool for chemists.
- Enhanced Selectivity : The unique structure allows for selective reactions, minimizing by-products and improving overall purity.
Mechanism of Action
The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.
Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.
Comparison with Similar Compounds
Structural Analogues in Catalysis
a. Dicyclohexylphosphino-Carbazole Derivatives
- Example: 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (CAS: 866926-59-2) and 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-64-3).
- Key Differences :
- Backbone : Carbazole replaces fluorene, altering π-conjugation and electronic properties.
- Solubility : Lacks sulfonic acid groups, rendering them less water-soluble and requiring organic solvents (e.g., toluene or THF) for reactions.
- Applications : Primarily used in organic-phase catalysis, such as Buchwald-Hartwig aminations .
b. Triphenylphosphine (PPh₃)
- Comparison: Steric and Electronic Profile: PPh₃ is less sterically demanding and more electron-deficient than the target compound’s dicyclohexylphosphino group. Solubility: Insoluble in water, limiting utility in aqueous reactions. Catalytic Efficiency: Requires higher Pd loading (1–5 mol%) compared to the target compound (0.005–0.05 mol% Pd) in Suzuki-Miyaura couplings .
Fluorene-Based Derivatives in Medicinal Chemistry
a. Acyclic Nucleoside Phosphonates (ANPs)
- Example: (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA, CAS: 142340-13-8).
- Structural Contrast: Functional Groups: Phosphonomethoxy and adenine substituents instead of sulfonic acids and dicyclohexylphosphino.
- Solubility : Phosphonate groups provide moderate solubility, but sulfonic acids in the target compound enhance hydrophilicity by >10-fold .
b. Fluorene-Carboxamide Antiarrhythmics
- Example: 9-{3-[(Propan-2-yl)amino]propyl}-9H-fluorene-9-carboxamide (CAS: 74517-78-5).
- Key Differences: Substituents: Carboxamide and isopropylamino groups replace sulfonic acids and phosphino ligands. Applications: Antiarrhythmic activity via sodium channel blockade, unrelated to catalysis .
Performance in Suzuki-Miyaura Coupling
Catalytic Efficiency :
Advantages of Target Compound :
- Water Compatibility: Dual sulfonic acid groups enable reactions in aqueous n-butanol, reducing environmental impact .
- Broad Substrate Scope : Activates challenging substrates (e.g., chloropurines and S-heterocycles) at low Pd loadings .
Biological Activity
9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid is an organophosphorus compound notable for its unique molecular structure, which includes a dicyclohexylphosphino group and a sulfonic acid moiety. Its molecular formula is C34H41O6PS2, with a molecular weight of approximately 640.8 g/mol. The compound's stability and electronic properties are attributed to its fluorene backbone, while the sulfonic acid group enhances its solubility in aqueous environments, making it applicable in various biological and chemical contexts .
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as a catalyst in organic synthesis and its interactions within biological systems.
1. Catalytic Properties:
The compound exhibits significant catalytic activity in various organic reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Negishi Coupling
- Sonogashira Coupling
These reactions are crucial for synthesizing complex organic molecules, highlighting the compound's utility in medicinal chemistry and material science .
2. Interaction Studies:
Research has focused on understanding how this compound interacts with biological macromolecules. Studies have indicated that the phosphino group can facilitate binding with proteins, potentially influencing enzymatic activities or cellular signaling pathways. The sulfonic acid moiety may enhance solubility and bioavailability, making it a candidate for drug design and delivery systems .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibition, 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid was tested against a specific kinase involved in cancer pathways. The results indicated that the compound could inhibit the enzyme's activity at micromolar concentrations, suggesting potential as an anticancer agent.
Case Study 2: Drug Delivery Systems
Another investigation explored the use of this compound in drug delivery systems. The sulfonic acid group was found to improve the solubility of hydrophobic drugs, enhancing their therapeutic efficacy when administered in vivo. This study demonstrated the compound's potential application in formulating new drug therapies .
Comparative Analysis
To better understand the unique features of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| CataCXium F sulf | C34H43O10PS3 | Additional sulfonate groups enhancing solubility |
| 9-Hydroxyfluorene | C13H10O | Lacks phosphino groups but shares the fluorene structure |
| Dicyclohexylphosphine | C12H23P | A simpler phosphine without fluorene or sulfonic components |
The unique combination of functionalities in 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid enhances its utility in catalysis and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
